![molecular formula C14H8Br2F3NO B3011566 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol CAS No. 391607-57-1](/img/structure/B3011566.png)

2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

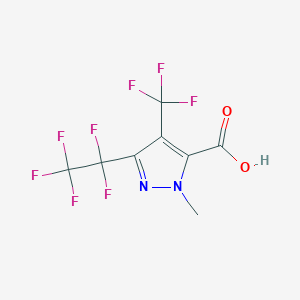

Synthesis Analysis

The synthesis of related polyfluoroaryl compounds has been achieved through a copper(I)-catalyzed tandem reaction, which involves an intramolecular C-O bond formation and a C-H activation . This method could potentially be adapted for the synthesis of 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various experimental techniques such as XRD, UV-vis, and NMR, as well as theoretical methods like DFT and TD-DFT . These studies help in understanding the tautomeric equilibrium between different structural forms, which is crucial for predicting the reactivity and stability of the compound .

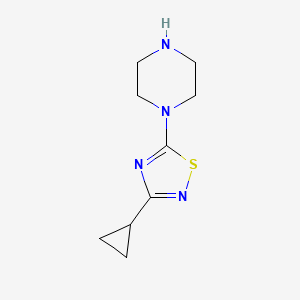

Chemical Reactions Analysis

The reactivity of related compounds has been explored in the context of their ability to undergo cyclization reactions under certain conditions . This information is valuable for predicting the chemical reactions that 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol might participate in, such as the formation of heterocyclic structures or reactions with nucleophiles.

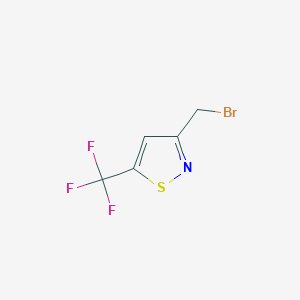

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been characterized, revealing insights into intermolecular and intramolecular interactions, molecular geometry, vibrational frequencies, and electronic properties . These studies also include the assessment of radical scavenging activities, which suggest potential antioxidant applications for these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

- Crystal Structure and Theoretical Exploration : A study focused on the synthesis of halo-functionalized crystalline Schiff base compounds, closely related to the chemical structure , and their crystal structures. This included investigating intermolecular interactions and the role of fluorine atoms in stabilizing crystal packing, using Hirshfeld surface analysis and quantum chemical calculations (Ashfaq et al., 2022).

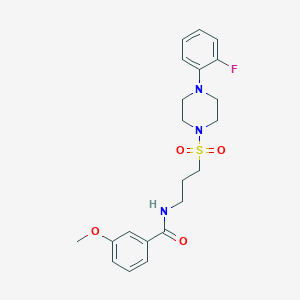

Chemical Properties and Applications

- Investigation of Schiff Bases for Prototropy and Radical Scavenging : Schiff bases, similar to the chemical , have been investigated for their prototropy and radical scavenging activities. This research is significant for potential therapeutic applications and as ingredients in medicinal and food industries (Kaştaş et al., 2017).

Material Science and Optical Properties

- Nonlinear Optical (NLO) Applications : The study of Schiff base compounds revealed their potential in NLO applications. The compounds showed significant values of hardness, global softness, and hyper-conjugation interactions, indicating higher stability and suitability for NLO applications (Ashfaq et al., 2022).

Catalytic and Synthetic Applications

Solvent-Free Synthesis Applications : Schiff base compounds have been used in solvent-free synthesis of 1-amidoalkyl-2-naphthols, demonstrating the potential of these compounds in facilitating environmentally friendly chemical processes (Ghorbani et al., 2020).

Antipathogenic Activity of Thiourea Derivatives : Research on thiourea derivatives related to the structure of interest has shown promising results in terms of their interaction with bacterial cells, highlighting potential applications in the development of anti-microbial agents (Limban et al., 2011).

Safety and Hazards

properties

IUPAC Name |

2,4-dibromo-6-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2F3NO/c15-10-5-8(13(21)12(16)6-10)7-20-11-3-1-9(2-4-11)14(17,18)19/h1-7,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJGEOJNRDBOGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=CC2=C(C(=CC(=C2)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(2-Cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)

![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)

![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)

![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)

![2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3011497.png)

![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)

![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)